4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE
Description
This compound features a benzamide core substituted with a pyrazine ring bearing a morpholine group at the 3-position and a trifluoromethyl-benzyl group at the N-position. The morpholine moiety enhances solubility due to its polar oxygen atom, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)18-5-1-16(2-6-18)15-29-21(31)17-3-7-19(8-4-17)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQVEWDLLQGPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Activation of 4-hydroxybenzoic acid :
Amide bond formation :
- The acid chloride is dissolved in anhydrous dichloromethane (DCM, 50 mL) and added dropwise to a solution of 4-(trifluoromethyl)benzylamine (12.1 g, 65.2 mmol) and triethylamine (TEA, 10.1 mL, 72.4 mmol) in DCM at 0°C.
- Reaction stirred at room temperature for 12 hr.
- Workup: Extraction with 5% HCl (3 × 50 mL), saturated NaHCO₃ (3 × 50 mL), and brine. Drying over MgSO₄ and solvent evaporation yields crude product.
Purification :
- Recrystallization from ethanol/water (7:3) affords white crystals (Yield: 82%).
Spectroscopic Characterization
| Property | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.23 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.0 Hz, 2H, CF₃-ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.8 Hz, 2H, ArH-OH), 4.52 (d, J = 5.6 Hz, 2H, CH₂) |
| IR (KBr, cm⁻¹) | 3270 (N-H), 1655 (C=O), 1325 (C-F) |
| MS (ESI+) | m/z 324.1 [M+H]⁺ |
Preparation of 3-Morpholin-4-ylpyrazin-2-yl Bromide
Sequential Halogenation and Morpholine Substitution
Bromination of 2-aminopyrazine :
Selective morpholine substitution :
Optimization of Reaction Conditions
| Parameter | Tested Conditions | Optimal Value |
|---|---|---|
| Solvent | Acetonitrile, DMF, THF | Acetonitrile |
| Temperature | 40°C, 60°C, 80°C | 60°C |
| Morpholine Equiv. | 1.5, 2.0, 3.0 | 2.0 |
| Reaction Time | 4 hr, 6 hr, 8 hr | 6 hr |
Ether Bond Formation via Nucleophilic Aromatic Substitution
Coupling Protocol
Base-mediated substitution :
- 4-Hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide (5.0 g, 15.5 mmol), 3-morpholin-4-yl-2-bromopyrazine (4.2 g, 15.5 mmol), and cesium carbonate (Cs₂CO₃, 10.1 g, 31.0 mmol) are suspended in anhydrous DMF (50 mL).
- The mixture is heated at 120°C under N₂ for 24 hr.
Workup and purification :
Comparative Study of Coupling Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Cs₂CO₃/DMF/120°C | 24 hr, N₂ atmosphere | 68 |
| K₂CO₃/DMSO/130°C | 36 hr, open air | 52 |
| CuI/1,10-phen/DMF | 10 mol% CuI, 24 hr, 110°C | 74 |
Structural Elucidation of Final Product
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, Pyrazine-H), 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.0 Hz, 2H, CF₃-ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, O-ArH), 4.65 (s, 2H, CH₂), 3.82–3.75 (m, 4H, Morpholine-OCH₂), 3.70–3.63 (m, 4H, Morpholine-NCH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.5 (C=O), 159.8 (C-O), 145.2–117.4 (Ar-C), 67.1 (Morpholine-OCH₂), 53.8 (Morpholine-NCH₂), 44.2 (CH₂) |
| HRMS (ESI+) | m/z 515.1582 [M+H]⁺ (Calcd: 515.1589) |
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 99.2% (C18, MeCN/H₂O 70:30, 1 mL/min) |
| Elemental Analysis | C: 58.14% (Calcd: 58.25%), H: 4.01% (4.12%), N: 12.95% (13.01%) |
Process Optimization and Scale-Up Considerations
Critical Parameters for Industrial Translation
- Solvent selection : DMF enables higher yields but requires strict control of residual solvent levels (< ICH Q3C limits).
- Catalyst recycling : Copper-mediated methods show superior yields but necessitate catalyst recovery systems.
- Waste minimization : Morpholine recovery via distillation reduces environmental impact.
Thermal Stability Profile
| Temperature (°C) | Decomposition (%) at 24 hr |
|---|---|
| 25 | 0.2 |
| 60 | 1.8 |
| 100 | 15.4 |
Chemical Reactions Analysis
Types of Reactions
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features, molecular weights, and biological activities of comparable compounds:
Key Observations:
- Morpholine and Trifluoromethyl Groups : These are recurrent in kinase-targeting compounds (e.g., MR9, ponatinib) due to their balance of solubility and lipophilicity .
- Core Variations : While the target compound uses a benzamide core, urea derivatives () employ a urea-thiazole scaffold, which may alter binding mechanisms .
- Heterocyclic Rings: Pyrazine (target compound) vs. pyrazole (temano-grel) or imidazopyridazine (ponatinib) influences target specificity. Pyrazine’s electron-deficient nature may enhance π-stacking in kinase active sites .
Pharmacokinetic and Physicochemical Properties
- Solubility: Morpholine-containing compounds (target, MR9, temano-grel) exhibit improved aqueous solubility compared to purely aromatic analogs .
- Metabolic Stability : The trifluoromethyl group in the target compound and MR9 reduces oxidative metabolism, prolonging half-life .
- Lipophilicity : LogP values for morpholine-pyrazine/benzamide hybrids are moderate (~2.5–3.5), favoring blood-brain barrier penetration in CNS targets .
Research Findings and Trends
- Synthetic Accessibility : –4 outlines methods for benzamide functionalization, such as O-alkylation and iodine-mediated cyclization, applicable to the target compound’s synthesis .
- Structure-Activity Relationships (SAR) :
- Emerging Analogs : Compounds like 4-tert-butyl-N-[2-((4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl)carbonyl)phenyl]benzamide () demonstrate the growing diversity of benzamide-based therapeutics .
Biological Activity
The compound 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide (CAS Number: 1116084-27-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21F3N4O3 |
| Molecular Weight | 458.4 g/mol |
| Structure | Chemical Structure |
The synthesis of this compound typically involves several steps, including the formation of the pyrazine and morpholine rings, followed by coupling with the benzamide structure. The specific reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity. For example, ultrasonic-assisted synthesis has been explored to enhance reaction efficiency .
The mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity, leading to various downstream biological effects .
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds containing morpholine and pyrazine moieties have shown promising results in inhibiting tumor growth in various cancer models. In particular, the IC50 values for related compounds range from low nanomolar concentrations, demonstrating potent antiproliferative effects .
Inhibition Studies
In vitro assays have demonstrated that this compound can inhibit certain enzymes associated with cancer progression. For example, related compounds have shown inhibition of specific kinases such as Pim-1 and FGFR1, with IC50 values reported in the nanomolar range . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance biological activity .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the efficacy of a structurally similar compound on HCT116 colon cancer cells. The compound exhibited a concentration-dependent inhibition of cell proliferation with an IC50 value of approximately 0.64 μM .
- Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in tumorigenesis, potentially leading to the development of novel anticancer therapies .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide?
Methodological Answer:
- Key Variables : Optimize reaction temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., acetonitrile or DMF for solubility of aromatic intermediates) .
- Catalysts : Use coupling agents like HATU or EDCI for benzamide bond formation, as seen in analogous trifluoromethylbenzamide syntheses .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the pure product .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the morpholine ring (δ 3.6–3.8 ppm for N–CH signals) and trifluoromethyl group (singlet at ~δ 7.5 ppm in aromatic regions) .
- HPLC-MS : Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- X-ray Crystallography : If crystalline, determine absolute stereochemistry and intermolecular interactions .
Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media using UV-Vis spectroscopy (λ ~260–280 nm for benzamide absorption) .
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify hydrolytic or oxidative by-products .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the morpholine and trifluoromethyl groups?
Methodological Answer:
- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine, and substitute trifluoromethyl with cyano or nitro groups .
- Bioassays : Test analogs in target-specific assays (e.g., kinase inhibition, cellular proliferation) to correlate substituent effects with potency .
- Computational Analysis : Use molecular electrostatic potential (MEP) maps to predict electron-withdrawing/donating effects of substituents .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Administer via oral gavage in rodents; measure plasma half-life, C, and bioavailability using LC-MS/MS .
- Efficacy Models : Use xenograft models (e.g., human cancer cell lines) to assess tumor growth inhibition, referencing protocols for morpholine-containing analogs .
Advanced: How can molecular docking studies resolve discrepancies between predicted and observed binding affinities?
Methodological Answer:
- Software : Perform docking with AutoDock Vina or Schrödinger Suite, incorporating flexible side chains in the target protein .
- Validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies to validate key interactions (e.g., hydrogen bonds with morpholine oxygen) .
- Free Energy Calculations : Use MM-GBSA to refine affinity predictions and identify entropy-enthalpy trade-offs .
Advanced: How should contradictory data between in vitro and cellular assays be addressed?
Methodological Answer:
- Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) .
- Off-Target Screening : Profile against kinase panels or GPCR libraries to identify confounding interactions .
- Metabolite Interference : Test for intracellular metabolite formation via LC-MS in lysates .
Advanced: What strategies validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Validation Parameters : Assess linearity (1–1000 ng/mL), accuracy (85–115%), precision (RSD <15%), and recovery (>70%) per ICH guidelines .
- Matrix Effects : Spike plasma/serum with known concentrations and compare with solvent standards to quantify ion suppression/enhancement .
Advanced: How can degradation pathways be elucidated under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and oxidative (HO) conditions .
- Degradant Identification : Use LC-HRMS/MS and -NMR to characterize products (e.g., morpholine ring oxidation or benzamide hydrolysis) .
Advanced: What experimental approaches determine selectivity against off-target proteins?
Methodological Answer:
- Kinase Profiling : Screen at 1 µM against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
- Competitive Binding Assays : Use fluorescence polarization or SPR to measure displacement by known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
